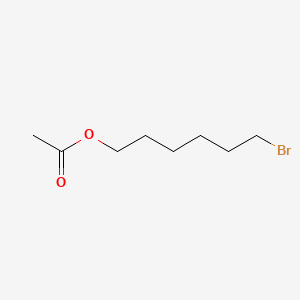

6-bromohexyl Acetate

Descripción general

Descripción

6-bromohexyl Acetate, also known as Stoddard solvent, is a colorless, refined petroleum distillate . It is a non-aromatic solvent mixture of saturated aliphatic hydrocarbons (C9-C11) . It is widely used in scientific research and has applications in various fields such as organic chemistry, biochemistry, and pharmacology.

Synthesis Analysis

The synthesis of this compound involves coupling reactions . One procedure involves the Grignard reagent obtained from 2-(6-bromohexyloxy)-tetrahydropyrane, which is transformed to the corresponding organomanganese reagent. This reagent is then coupled with E-1-bromo-3-hexene . Another procedure involves the coupling of E-3-hexenylmanganese bromide and this compound . These reactions are carried out at 0 °C, using tetrahydrofurane and N-methylpyrrolidone as co-solvent .

Molecular Structure Analysis

The molecular formula of this compound is C8H15BrO2 . The molecular weight is 223.109 . The InChI Key is IMSPZLCTPSXORJ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

This compound has a density of 0.75 g/mL at 20 °C . It has a melting point of 40°C and a boiling point of 149-213°C/760mmHg . The flash point is 98 °C . It is a solvent in nature and appears clear . It has a refractive index of n20/D 1.417 .

Aplicaciones Científicas De Investigación

Photolabile Protecting Group for Aldehydes and Ketones

6-Bromohexyl acetate derivatives, such as Bhc-diol, have been explored as photolabile protecting groups for aldehydes and ketones. This application is significant in controlled release systems where compounds like benzaldehyde and acetophenone can be released under simulated physiological conditions through single- and two-photon-induced processes (Lu et al., 2003).

In Stereospecific Radical Rearrangements

Research on bromohydrin acetates, closely related to this compound, reveals their involvement in stereospecific radical rearrangements. This is particularly notable in the context of hydrogenolysis reactions, where unexpected product formations indicate complex rearrangement pathways (Kočovsk et al., 1986).

Histochemical Demonstration of Esterase Activity

Compounds like 5-Bromoindoxyl acetate have been used for the histochemical demonstration of esterases, showcasing the varied applications of bromoacetate compounds in biochemistry and histology. These studies contribute to understanding enzyme activities in different tissues (Pearson & Defendi, 1957).

Synthesis of Organic Compounds

This compound plays a crucial role in the synthesis of various organic compounds. For instance, its use in the synthesis of E-9-Dodecen-1-yl acetate demonstrates its utility in creating complex organic structures, which can have applications in materials science and chemistry (Belmar et al., 2000).

Fluorescent Probes for Membrane and Cell Dynamics Studies

Coumarin derivatives of this compound, like FM1, FM2, and FM3, have been synthesized and used as fluorescent probes in cell membrane studies. These probes enable detailed imaging of cell structures, contributing to cellular biology and medical diagnostics (García-Beltrán et al., 2014).

Detection and Determination of Acetate Anion

The use of bromopyrogallol red in detecting AcO- (acetate anion) demonstrates the chemical sensing applications of brominated compounds. This method has been applied to monitor trace amounts of acetate in various samples, which is vital in environmental and analytical chemistry (Tavallali et al., 2012).

Safety and Hazards

6-bromohexyl Acetate is classified as an extremely flammable liquid and vapor . It may be fatal if swallowed and enters airways . It can cause skin irritation and may cause cancer . It can also cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding exposure and obtaining special instructions before use .

Relevant Papers

One relevant paper discusses the synthesis of E-9-Dodecen-1-yl Acetate using organomanganese reagents . The paper details the procedures involving the Grignard reagent and the organomanganese reagent, which are key to the synthesis of this compound .

Propiedades

IUPAC Name |

6-bromohexyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSPZLCTPSXORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473154 | |

| Record name | 6-bromohexyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68797-94-4 | |

| Record name | 6-bromohexyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B3055996.png)

![1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)-](/img/structure/B3055999.png)

![1-Propanol, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B3056002.png)

![1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-](/img/structure/B3056016.png)